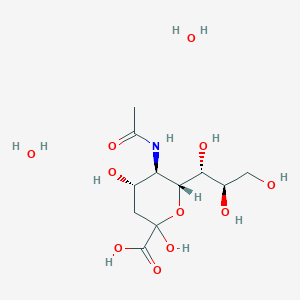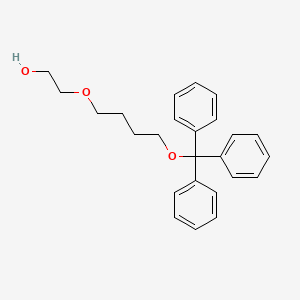![molecular formula C9H17FN2O B1485846 1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane CAS No. 2165397-27-1](/img/structure/B1485846.png)
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane
Overview
Description
1-(3R,4S)-4-Fluorooxolan-3-yl]-1,4-diazepane is a heterocyclic compound which has been used in a variety of scientific research applications. It has been studied in the fields of medicinal chemistry, biochemistry, and physiological research. The purpose of
Scientific Research Applications
Regiospecific Synthesis and Structural Studies
The regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, which are structurally related to "1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane", demonstrates the chemical versatility of these compounds. The study highlights the structural determination through X-ray crystallography, revealing the molecular conformation and torsion introduced by the seven-membered diazepin-2-one moiety. This research provides a deeper understanding of the electronic and structural parameters influencing the reactivity and properties of these molecules, useful for designing drugs and materials with specific functionalities (Alonso et al., 2020).
Asymmetric Synthesis for Functionalized Piperazines and 1,4-Diazepanes
Another study focused on the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation into functionalized piperazines and 1,4-diazepanes. This research indicates the potential of using "this compound" and related structures as precursors for developing novel compounds with significant biological activity. The transformation processes outlined provide a pathway for synthesizing diverse molecular architectures, which could be beneficial in pharmaceutical research and development (Dekeukeleire et al., 2012).
Mechanistic Insight into Reactivity of Oxotransferases
Research into the reactivity of oxotransferases with novel asymmetric dioxomolybdenum(VI) model complexes, including those related to "this compound", provides significant insights into enzymatic reactions and catalysis. These findings could lead to the development of new catalysts for industrial processes, offering environmentally friendly and efficient alternatives to traditional methods. The study's focus on the structural and electronic effects influencing reaction mechanisms is crucial for designing more effective and selective catalysts (Mayilmurugan et al., 2011).
Tuning Olefin Epoxidation
The study on tuning the olefin epoxidation reaction using manganese(III) complexes of bisphenolate ligands, including those structurally similar to "this compound", highlights the potential of these compounds in catalytic reactions. By modifying the Lewis basicity of ligands, researchers can influence the reactivity and selectivity of the epoxidation process, which is essential for the synthesis of epoxides, valuable intermediates in organic synthesis (Sankaralingam & Palaniandavar, 2014).
properties
IUPAC Name |
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c10-8-6-13-7-9(8)12-4-1-2-11-3-5-12/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZISFLVHTVIP-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCN(C1)[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1-Hydroxycyclobutyl)methyl]amino}-3-methylphenol](/img/structure/B1485763.png)
![1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485766.png)
![1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485769.png)
![1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485774.png)
![1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485775.png)
![1-{[(4-Methoxy-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485776.png)
![1-{[Ethyl(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485777.png)
![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485779.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)



![4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1485786.png)